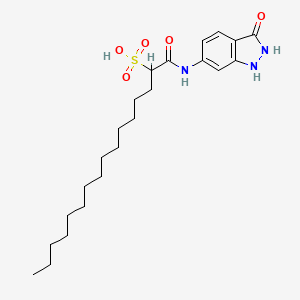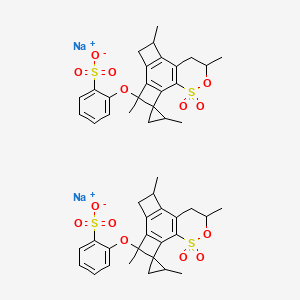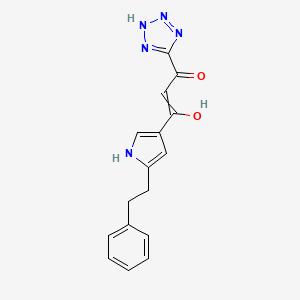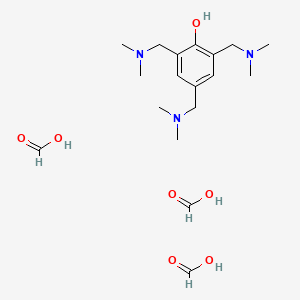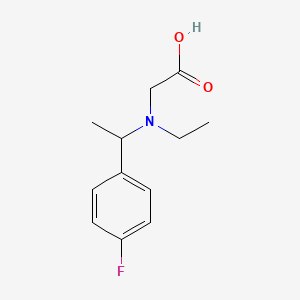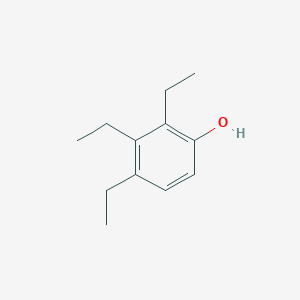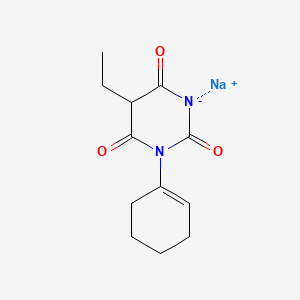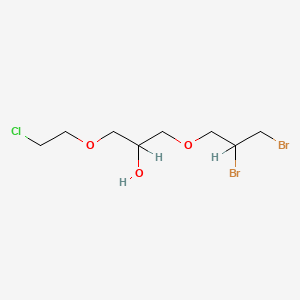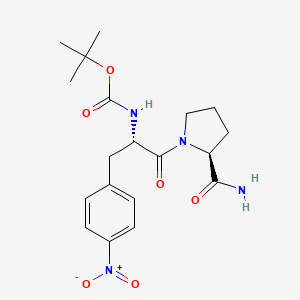
N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and organic chemistry due to its stability and reactivity. The Boc group is particularly useful for protecting amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . The nitro group is introduced through nitration reactions, often using nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Trifluoroacetic acid, dichloromethane.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Amine: From the reduction of the nitro group.
Deprotected amine: From the removal of the Boc group.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanine: Similar structure but lacks the prolinamide moiety.
N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-proline: Similar structure but lacks the alanyl moiety.
N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-alanine: Similar structure but has an additional alanine residue.
Uniqueness
N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide is unique due to its combination of the Boc-protected amino group, nitro group, and the specific sequence of amino acids. This combination provides a versatile platform for various chemical modifications and applications in research and industry .
Properties
CAS No. |
73385-89-4 |
|---|---|
Molecular Formula |
C19H26N4O6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H26N4O6/c1-19(2,3)29-18(26)21-14(11-12-6-8-13(9-7-12)23(27)28)17(25)22-10-4-5-15(22)16(20)24/h6-9,14-15H,4-5,10-11H2,1-3H3,(H2,20,24)(H,21,26)/t14-,15-/m0/s1 |
InChI Key |
HDOWWXJOIAEGEC-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)


![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
